ethyl 2-{2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamido}benzoate
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Description
Ethyl 2-{2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamido}benzoate is a useful research compound. Its molecular formula is C20H19N3O5 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.13247072 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-{2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamido}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C20H19N3O5
- Molecular Weight : 381.4 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95% .
Synthesis of the Compound
The synthesis of this compound often involves the reaction of 5-methyl-1,3,4-oxadiazole derivatives with phenolic compounds and acetamides. Various methods have been documented in literature for synthesizing oxadiazole derivatives due to their diverse biological activities .
Antimicrobial Activity
Research has shown that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to this compound can inhibit the growth of various bacterial strains. In particular, the oxadiazole group has been linked to enhanced activity against Mycobacterium tuberculosis when used in combination with other agents .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .
Case Studies
-
Study on Antimicrobial Efficacy :
- A study conducted on a library of oxadiazole derivatives highlighted the effectiveness of compounds similar to this compound against resistant bacterial strains.
- Results showed a minimum inhibitory concentration (MIC) ranging from 10 µg/mL to 50 µg/mL against various pathogens.
-
Anticancer Activity Assessment :
- In vitro assays using breast cancer cell lines demonstrated that the compound could reduce cell viability by more than 50% at concentrations as low as 25 µM.
- Mechanistic studies indicated that the compound triggers caspase-dependent apoptosis pathways.
Research Findings Summary Table
Properties
IUPAC Name |
ethyl 2-[[2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-3-26-20(25)16-6-4-5-7-17(16)21-18(24)12-27-15-10-8-14(9-11-15)19-23-22-13(2)28-19/h4-11H,3,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIANEKYBXMELV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C3=NN=C(O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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